molecular formula C18H21NO4S B12809295 Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- CAS No. 28169-56-4

Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)-

Cat. No.: B12809295
CAS No.: 28169-56-4
M. Wt: 347.4 g/mol
InChI Key: VOLIAKFCIKUIBZ-UHFFFAOYSA-N
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Description

Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylthio Intermediate: The benzylthio group can be introduced through the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield benzylthiol.

    Ethoxylation: The ethoxy group can be introduced by reacting the benzylthiol intermediate with ethylene oxide under basic conditions.

    Methoxymethoxylation: The methoxymethoxy group can be introduced by reacting the ethoxylated intermediate with methoxymethyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the benzamide core by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies investigating the biological activity of benzamide derivatives, including their effects on cellular processes and pathways.

    Industrial Applications: It can be used as a precursor in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like the benzylthio and methoxymethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, which lacks the additional functional groups present in Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)-.

    2-Ethoxybenzamide: A simpler derivative with an ethoxy group but lacking the benzylthio and methoxymethoxy groups.

    4-(2-Nitrophenoxy)benzamide: A derivative with a nitrophenoxy group, used in antiviral research.

Uniqueness

Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- is unique due to the presence of multiple functional groups that confer distinct chemical properties and potential applications. The combination of benzylthio, ethoxy, and methoxymethoxy groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research fields.

Properties

CAS No.

28169-56-4

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(2-benzylsulfanylethoxy)-5-(methoxymethoxy)benzamide

InChI

InChI=1S/C18H21NO4S/c1-21-13-23-15-7-8-17(16(11-15)18(19)20)22-9-10-24-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3,(H2,19,20)

InChI Key

VOLIAKFCIKUIBZ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)OCCSCC2=CC=CC=C2)C(=O)N

Origin of Product

United States

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